MK-8353 is a potent and orally bioavailable small molecule inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2. [, ] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. [] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. [] Dysregulation of the MAPK pathway, particularly through mutations in genes like BRAF, is implicated in various cancers, making ERK1/2 attractive therapeutic targets. [, ]
MK-8353 is a small molecule compound developed as an orally bioavailable inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound has shown promise in preclinical studies for its efficacy against tumors with mutations in the BRAF and RAS genes. The development of MK-8353 aimed to address the limitations of existing therapies by providing a dual mechanism of action, enhancing its potential for treating various cancers.
MK-8353 was synthesized by Merck Sharp & Dohme Corp. as part of a broader effort to develop effective cancer therapies. It is classified as an ERK inhibitor, specifically targeting the active forms of ERK1 and ERK2, which are critical components in cell signaling pathways that regulate proliferation and survival in cancer cells .
The synthesis of MK-8353 utilized a convergent approach involving three key fragments. The process is complex, comprising 19 steps with the longest linear sequence consisting of nine steps. Key intermediates were synthesized through various reactions including Suzuki coupling, hydrazine formation, and deprotection steps to yield the final product .
The synthesis can be summarized as follows:
MK-8353's molecular structure features a complex arrangement that allows it to effectively bind to the ATP binding site of ERK proteins. The crystal structure has been resolved at 1.45 Å, revealing key interactions between the compound and residues within the ERK binding site. Notably, the indazole ring mimics adenine's hydrogen bonding with the hinge region of ERK, facilitating strong binding .
Key Structural Features:
MK-8353 undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to optimize yield and purity throughout the synthesis process .
MK-8353 functions primarily by inhibiting the phosphorylation activity of ERK1 and ERK2, which are pivotal in cell signaling pathways associated with cancer progression. The compound binds competitively within the ATP-binding site, preventing substrate phosphorylation. This action leads to decreased activation of downstream signaling pathways involved in cell proliferation and survival.
Data from preclinical studies indicate that MK-8353 effectively reduces phosphorylated forms of ERK1 and ERK2 in cancer cell lines, demonstrating its potential as a therapeutic agent against tumors harboring specific mutations .
MK-8353 exhibits several notable physical and chemical properties:
These properties are essential for determining dosing regimens and predicting pharmacokinetic behavior in clinical settings .
MK-8353 is primarily being investigated for its applications in oncology. Its ability to inhibit ERK signaling makes it a candidate for treating various cancers, particularly those with BRAF or RAS mutations. Clinical trials have been initiated to evaluate its safety, tolerability, pharmacodynamics, and antitumor efficacy in patients with advanced solid tumors .
MK-8353 (SCH900353) is a synthetically derived small molecule with the systematic chemical name C₃₇H₄₁N₉O₃S and a molecular weight of 691.84 g/mol [5] [8]. Its structure features a chiral center at the 3-position of the pyrrolidine ring, adopting an (S)-thiomethyl configuration critical for target engagement [4] [8]. Key physicochemical properties include:
The molecule incorporates a p-fluorophenyl indazole left-hand side (LHS) linked to a 1-methyl-1,2,4-triazole right-hand side (RHS) via a stereochemically defined pyrrolidine core. This arrangement facilitates optimal binding to the ERK kinase domain [4].
Table 1: Physicochemical Profile of MK-8353
Property | Value |
---|---|
Molecular Formula | C₃₇H₄₁N₉O₃S |
Molecular Weight | 691.84 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 10 |
Topological Polar Surface Area | 134.16 Ų |
Rotatable Bonds | 10 |
Lipophilicity (LogP) | 5.3 (predicted) |
MK-8353 evolved from the preclinical tool compound SCH772984, sharing its core pyrrolidine scaffold and dual mechanism of action [1] [4]. Critical modifications address pharmacokinetic limitations:
These targeted alterations yielded a molecule with comparable target affinity but superior drug-like properties suitable for clinical development.
MK-8353 functions as a competitive ATP antagonist, binding the catalytic cleft of both inactive and active ERK isoforms with high selectivity. Key inhibitory characteristics include:
Structural analyses confirm that MK-8353 occupies the ATP-binding pocket through hydrophobic interactions and hydrogen bonding with the kinase's hinge region, locking ERK in an inactive state [4] [8].
Table 2: ERK Inhibition Profile of MK-8353
Parameter | ERK1 | ERK2 |
---|---|---|
IC₅₀ (IMAP kinase assay) | 23.0 nM | 8.8 nM |
IC₅₀ (MEK1-ERK2 coupled) | Not reported | 0.5 nM |
Antiproliferative EC₅₀ (Colo-205) | 23 nM | 19 nM |
Beyond ATP-competitive inhibition, MK-8353 exhibits a dual mechanism by allosterically disrupting upstream kinase signaling:
X-ray crystallography reveals that MK-8353 stabilizes a unique DFG-out conformation in ERK2, widening the activation loop and physically occluding the MEK docking interface [4]. This dual inhibition – catalytic and allosteric – circumvents reactivation mechanisms common to upstream RAF/MEK inhibitors.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7